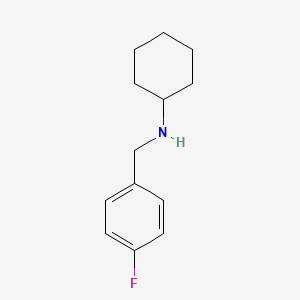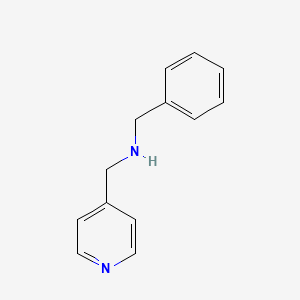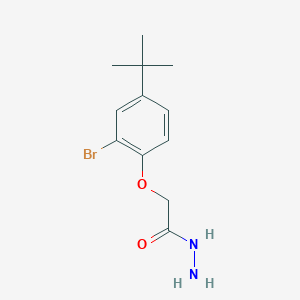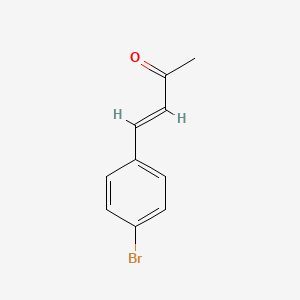
(3-Acetyl-indol-1-yl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Acetyl-indol-1-yl)-acetic acid: is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The compound’s structure consists of an indole ring substituted with an acetyl group at the third position and an acetic acid moiety at the first position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-indol-1-yl)-acetic acid typically involves the reaction of 3-acetyl-indole with bromoacetic acid. The process includes the following steps:
Reaction of 3-acetyl-indole with bromoacetic acid: This step forms an intermediate compound.
Base treatment: The intermediate is treated with a base to facilitate the reaction.
Acid hydrolysis: The final product, this compound, is obtained through acid hydrolysis.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: (3-Acetyl-indol-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acetyl group or the indole ring.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: (3-Acetyl-indol-1-yl)-acetic acid is used as an intermediate in the synthesis of other indole derivatives. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is used as a probe to study indole-related pathways and mechanisms. It helps in understanding the role of indole derivatives in various biological processes.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with biological targets. Researchers investigate its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its indole structure makes it valuable for creating compounds with specific properties.
作用机制
The mechanism of action of (3-Acetyl-indol-1-yl)-acetic acid involves its interaction with molecular targets and pathways. The compound’s indole ring allows it to bind to specific receptors or enzymes, modulating their activity. The acetyl and acetic acid moieties contribute to its overall chemical reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
3-Acetylindole: A simpler indole derivative with an acetyl group at the third position.
Indole-3-butyric acid: Another plant hormone with a similar structure but different biological activity.
Uniqueness: (3-Acetyl-indol-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and an acetic acid moiety makes it versatile for various applications in research and industry.
属性
IUPAC Name |
2-(3-acetylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)10-6-13(7-12(15)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZONLHSNIDOME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360189 |
Source


|
| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501682-42-4 |
Source


|
| Record name | (3-Acetyl-indol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
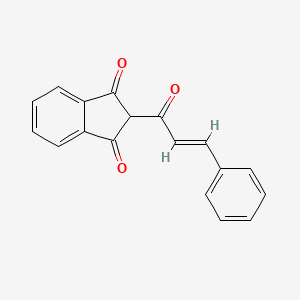

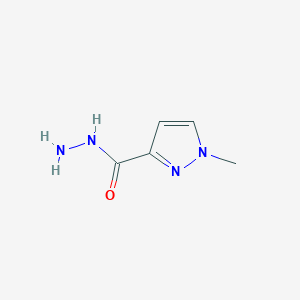
![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)




